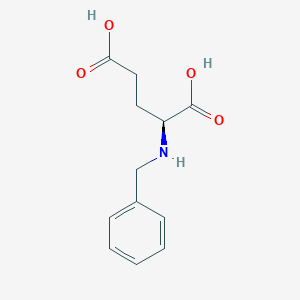

(S)-N-Benzylglutamic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(benzylamino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c14-11(15)7-6-10(12(16)17)13-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2,(H,14,15)(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSNQUNHINYDDN-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455478 | |

| Record name | N-Benzyl-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77539-18-5 | |

| Record name | N-Benzyl-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S N Benzylglutamic Acid and Its Derivatives

Enantioselective Synthesis Approaches

The synthesis of enantiomerically pure (S)-N-Benzylglutamic acid is crucial for its application in various fields. Several strategies have been developed to achieve high enantioselectivity.

Asymmetric Reductive Amination Strategies for α-N-Benzylamino Acids

Asymmetric reductive amination of α-keto acids represents a direct and efficient route to chiral α-amino acids. This method involves the reaction of an α-keto acid with an amine, in this case, benzylamine (B48309), in the presence of a chiral catalyst and a reducing agent. acs.orgnih.govresearchgate.net The choice of benzylamine is advantageous as the N-benzyl group can be readily removed if necessary and often serves as a required protecting group for further synthetic transformations. acs.orgacs.org

Researchers have explored various chiral ligands and metal catalysts to optimize the enantioselectivity of this reaction. High-throughput screening of a library of chiral phosphine (B1218219) ligands with Rh(I) complexes has been employed to identify effective catalysts for the reductive amination of α-keto acids with benzylamine. nih.govacs.org For instance, the use of a cationic Rh-Deguphos catalyst has shown high enantiomeric excess (ee) of up to 98% for the synthesis of a range of chiral α-N-benzylamino acids. nih.govmdpi.com The reaction conditions, including the choice of solvent and the presence of additives, significantly influence the yield and enantioselectivity. Alcohols are generally found to be effective solvents, and the presence of an acid can accelerate the reaction. acs.org

While this method has been successful for various α-keto acids, the reductive amination of 2-oxoglutaric acid, the precursor to glutamic acid, has presented challenges. Early studies using a Rh-Deguphos catalyst resulted in a low yield of N-benzylglutamic acid, albeit with a moderate enantioselectivity of 60% ee. acs.orgacs.org Alternative catalysts, such as a Norphos catalyst, improved the yield but at the cost of lower enantioselectivity. acs.orgacs.org More recent developments have focused on other transition metal catalysts, such as Iridium complexes with chiral ligands, for the asymmetric reductive amination of α-keto acids. nih.govgoogle.com

A study described the direct asymmetric reductive amination of α-keto acids catalyzed by Cp*Ir complexes bearing a chiral N-(2-picolyl)sulfonamidato ligand. nih.gov This method, using formic acid as the reducing agent and an optically active aminating agent, has shown excellent optical purities for various unprotected α-amino acids. nih.gov Another approach involves designing catalysts by incorporating achiral catalytic molecules into chiral protein cavities. For example, a pyridoxamine (B1203002) cofactor attached within the interior of a fatty acid binding protein has been shown to reductively aminate α-keto acids, producing L-glutamate from α-ketoglutarate with 84% ee. acs.org

The following table summarizes the results of asymmetric reductive amination for various α-keto acids using different catalytic systems.

| α-Keto Acid | Catalyst System | Amine | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Phenylpyruvic acid | [Rh(R,R)-Deguphos]BF4 | Benzylamine | (S)-N-Benzylphenylalanine | Quantitative | 98% | acs.org |

| Pyruvic acid | [Rh(R,R)-Deguphos]BF4 | Benzylamine | (S)-N-Benzylalanine | Moderate | 78% | acs.org |

| 2-Oxoglutaric acid | [Rh(R,R)-Deguphos]BF4 | Benzylamine | N-Benzylglutamic acid | Low | 60% | acs.orgacs.org |

| 2-Oxoglutaric acid | Norphos catalyst | Benzylamine | N-Benzylglutamic acid | Improved | Lowered | acs.orgacs.org |

| α-Ketoglutarate | ALBP-PX conjugate | Pyridoxamine | L-Glutamate | 46% conversion | 84% | acs.org |

Enzymatic Catalysis in N-Benzylated Amino Acid Synthesis

Enzymatic methods offer a highly selective and environmentally friendly alternative for the synthesis of chiral compounds, including N-benzylated amino acids. utupub.fi Lipases, in particular, have been widely used for the kinetic resolution of racemic mixtures. nih.govmdpi.comjst.go.jpmdpi.com

One common strategy involves the lipase-catalyzed hydrolysis of racemic N-benzylated amino acid esters. mdpi.comresearchgate.net For instance, Candida antarctica lipase (B570770) B (CAL-B) has been successfully employed for the hydrolysis of racemic N-benzylated β-amino acid methyl esters in organic solvents like n-hexane or 2-methyl-2-butanol. mdpi.comresearchgate.net The enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in high enantiomeric purity. mdpi.com

Another enzymatic approach is the kinetic resolution of racemic amines via N-acylation. mdpi.com Lipases can catalyze the acylation of one enantiomer of a racemic amine, leaving the other enantiomer unreacted. jst.go.jp While much of the research has focused on β-amino acids, the principles can be extended to α-amino acids like glutamic acid. nih.govmdpi.com

Papain, a proteolytic enzyme, has also been utilized for the stereospecific synthesis of N-benzylsulfonyl-L-α-amino acid phenylhydrazides. acs.org This demonstrates the potential of enzymes to recognize and selectively react with N-protected amino acids. acs.org

The following table provides examples of lipase-catalyzed resolutions of N-benzylated amino acid derivatives.

| Substrate | Enzyme | Reaction Type | Products | Enantiomeric Excess (ee) | Reference |

| Racemic N-benzylated β-amino acid methyl esters | Candida antarctica lipase B (CAL-B) | Hydrolysis | Enantiopure acid and unreacted ester | Good to excellent | mdpi.comresearchgate.net |

| Racemic C1-symmetric biaryls with N-benzylated carbazole | Pseudomonas sp. lipase (LIP301) | Esterification | (S)-alcohol and (R)-ester | Up to 99% | jst.go.jp |

| Racemic N-benzyl-3-(benzylamino)butanamide | Candida antarctica lipase B (CAL-B) | aza-Michael addition and kinetic resolution | (R)-(-)-N-benzyl-3-(benzylamino)butanamide | - | nih.govmdpi.com |

Optical Resolution Techniques for N-Benzylated Glutamic Acid

Classical resolution of racemates through the formation of diastereomeric salts is a well-established method for obtaining enantiomerically pure compounds. libretexts.org This technique involves reacting the racemic mixture with a pure chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by physical methods such as crystallization due to their different physical properties. libretexts.orgresearchgate.net

For the resolution of N-benzylglutamic acid, which is an amino acid derivative, both its acidic carboxylic acid groups and its basic amino group can be utilized for salt formation. libretexts.org To resolve a racemic amino acid using a chiral base, the carboxylic acid function is typically used. Conversely, a chiral acid can be used to resolve the amino acid by forming a salt with the amino group, though the carboxylic acid group may need to be protected, for instance, by esterification, to prevent it from interfering with the resolving acid. libretexts.org

Another approach for the separation of enantiomers is through chiral derivatization. nih.gov This involves reacting the racemic mixture with a chiral derivatizing agent to form diastereomers that can be separated using standard chromatographic techniques like HPLC on an achiral stationary phase. nih.govresearchgate.net

Enzymatic resolution can also be considered a form of kinetic resolution. libretexts.org For example, an enzyme like aminoacylase (B1246476) can selectively hydrolyze the amide derivative of a natural L-amino acid from a racemic mixture, allowing for the separation of the L-amino acid from the unreacted D-amide. libretexts.org

Synthesis of Specific this compound Derivatives

This compound serves as a precursor for the synthesis of various functionalized derivatives, including N-carboxyanhydrides and C3-substituted analogs.

γ-Benzyl L-Glutamate N-Carboxyanhydride (BLG-NCA) Synthesis

γ-Benzyl L-glutamate N-carboxyanhydride (BLG-NCA) is a key monomer for the synthesis of poly(γ-benzyl-L-glutamate) (PBLG), a widely studied polypeptide. frontiersin.orgsciengine.com The synthesis of BLG-NCA is typically achieved by reacting γ-benzyl L-glutamate (BLG) with a phosgenating agent. frontiersin.orgwikipedia.orgchemicalbook.com

The classical method involves the use of phosgene (B1210022) gas. wikipedia.orgchemicalbook.com However, due to the high toxicity of phosgene, safer alternatives like diphosgene and triphosgene (B27547) are now more commonly used. frontiersin.orgchemicalbook.comrsc.orggoogle.com The reaction is generally carried out in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or ethyl acetate. frontiersin.orgchemicalbook.comrsc.org

A typical procedure involves dissolving γ-benzyl L-glutamate in anhydrous THF and adding triphosgene. frontiersin.orgchemicalbook.comrsc.org The mixture is heated until the solution becomes clear, indicating the completion of the reaction. frontiersin.orgchemicalbook.com The product, BLG-NCA, is then precipitated by adding an anti-solvent like n-hexane and can be further purified by recrystallization. frontiersin.orgrsc.org The yield of this synthesis is typically in the range of 70-81%. frontiersin.orgrsc.org

More recently, greener methods for NCA synthesis have been developed that avoid the use of phosgene or its derivatives altogether. rsc.orgacs.orgacs.org One such method utilizes n-propylphosphonic anhydride (B1165640) (T3P) to convert N-Boc-protected α-amino acids into their corresponding NCAs in good yield and purity with no detectable epimerization. acs.orgacs.org Another approach involves the direct use of carbon dioxide with n-propylphosphonic anhydride to prepare NCAs from amino acids. rsc.org

The following table summarizes different synthetic routes to γ-Benzyl L-Glutamate N-Carboxyanhydride.

| Starting Material | Reagent | Solvent | Yield | Reference |

| γ-Benzyl L-glutamate | Triphosgene | Anhydrous THF | 70-75% | frontiersin.org |

| γ-Benzyl L-glutamate | Triphosgene, α-pinene | Anhydrous THF | 81% | rsc.org |

| γ-Benzyl L-glutamate | Phosgene (20% in toluene) | Anhydrous THF | - | chemicalbook.com |

| N-Boc-γ-benzyl-L-glutamate | n-Propylphosphonic anhydride (T3P), Pyridine | Ethyl Acetate | Good | acs.orgacs.org |

BLG-NCA is a moisture-sensitive solid that readily undergoes ring-opening polymerization to form PBLG, a reaction that can be initiated by various nucleophiles, including primary amines. wikipedia.orgresearchgate.netnih.govmpg.de

Strategies for C3-Substituted Glutamic Acid Derivatives

The synthesis of C3-substituted glutamic acid derivatives introduces structural diversity and allows for the modulation of the molecule's properties. One approach to synthesizing these derivatives is to start from a precursor where the C3 position is functionalized. For example, D-glucose can be used as a chiral starting material to synthesize β-hydroxy derivatives of L-glutamic acid. rsc.orgrsc.org In this strategy, the C2 carbon of D-glucose provides the carboxylic acid functionality, while the C3 and C4 hydroxyl groups are converted to the amino/azido and β-hydroxy groups, respectively. rsc.orgrsc.org The resulting β-hydroxy glutamic acid derivative can then serve as a template for further modifications at the C3 position. rsc.org

Another strategy involves the Michael-type addition of nucleophiles to a suitable glutamic acid precursor. mdpi.comresearchgate.net For instance, the reaction of arylidene-α-amino esters with electrophilic alkenes, catalyzed by phosphines, can yield Michael-type addition compounds that are precursors to substituted glutamates. mdpi.com

The Liebeskind–Srogl cross-coupling reaction offers a method for the C3-arylation of certain heterocyclic systems, which could potentially be adapted for glutamic acid derivatives with appropriate functionalization. nih.gov The synthesis of C3-substituted glutamic acid derivatives often involves multi-step sequences with protection and deprotection of functional groups to achieve the desired regioselectivity and stereoselectivity. rsc.org

Synthesis of Poly(γ-benzyl-L-glutamate)s via Ring-Opening Polymerization

Poly(γ-benzyl-L-glutamate) (PBLG) is a widely studied synthetic polypeptide with applications in drug delivery, tissue engineering, and as a biomaterial. sciengine.com The primary method for its synthesis is the ring-opening polymerization (ROP) of γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA). sciengine.commdpi.com This process allows for the creation of well-defined polymers with controlled molecular weights. sciengine.comacs.org

The ROP of BLG-NCA can be initiated by various amines, such as diethylamine, di-n-hexylamine, dicyclohexylamine (B1670486), and triethylamine. sciengine.comsciengine.com The choice of initiator can influence the molecular weight of the resulting PBLG, which can be further controlled by adjusting the molar ratio of the monomer to the initiator. sciengine.com For instance, using dicyclohexylamine as an initiator, studies have examined the impact of monomer concentration, reaction temperature, and time on the polymerization process. sciengine.com Lowering the polymerization temperature can reduce side reactions and lead to well-defined polypeptides with low polydispersities. sciengine.com

A significant aspect of PBLG chemistry is the deprotection of the benzyl (B1604629) groups to yield poly(L-glutamic acid) (PLGA), a water-soluble and biocompatible polymer. sciengine.com Common deprotection reagents include hydrobromic acid in acetic acid, aqueous sodium hydroxide, and trimethylsilyl (B98337) iodide (TMSI). sciengine.com Among these, TMSI has been shown to minimize chain cleavage during deprotection, thus preserving the degree of polymerization. sciengine.com

Furthermore, functionalized polypeptides can be synthesized by using modified NCA monomers. For example, the ROP of γ-(4-vinylbenzyl)-L-glutamate N-carboxyanhydride (VB-Glu-NCA) using hexamethyldisilazane (B44280) (HMDS) as an initiator and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a co-catalyst yields poly(γ-(4-vinylbenzyl)-L-glutamate) (PVBLG). nih.gov The pendant vinyl groups on PVBLG are amenable to various post-polymerization modifications, allowing for the introduction of diverse functionalities. nih.gov

The synthesis of block copolymers containing PBLG has also been achieved. For instance, shape memory triblock copolymers of PBLG-b-poly(propylene glycol)-b-PBLG (PBLG-PPG-PBLG) were synthesized by the ROP of BLG-NCA using a poly(propylene glycol) bis(2-aminopropyl ether) macroinitiator. mdpi.com These materials exhibit both α-helical and β-sheet structures and possess good shape memory properties. mdpi.com

Below is a table summarizing various initiators used in the ring-opening polymerization of BLG-NCA to synthesize PBLG.

| Initiator | Monomer | Resulting Polymer | Reference |

| Diethylamine | γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA) | Poly(γ-benzyl-L-glutamate) (PBLG) | sciengine.com |

| Di-n-hexylamine | γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA) | Poly(γ-benzyl-L-glutamate) (PBLG) | sciengine.com |

| Dicyclohexylamine | γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA) | Poly(γ-benzyl-L-glutamate) (PBLG) | sciengine.com |

| Triethylamine | γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA) | Poly(γ-benzyl-L-glutamate) (PBLG) | sciengine.com |

| Hexamethyldisilazane (HMDS) | γ-(4-vinylbenzyl)-L-glutamate N-carboxyanhydride (VB-Glu-NCA) | Poly(γ-(4-vinylbenzyl)-L-glutamate) (PVBLG) | nih.gov |

| Poly(propylene glycol) bis(2-aminopropyl ether) | γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA) | PBLG-b-poly(propylene glycol)-b-PBLG | mdpi.com |

Solid-Phase Synthesis Techniques for N-Benzylated Peptidomimetics

Solid-phase synthesis is a powerful tool for the preparation of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often have improved properties like enhanced stability and bioavailability. researchgate.net This technique is particularly well-suited for the synthesis of N-benzylated peptidomimetics. mdpi.com

The synthesis of N-benzyl substituted β-ABpeptoid oligomers has been demonstrated using solid-phase techniques. mdpi.com The process begins by loading an appropriate monomer, such as (S)-N-benzyl-β2-homoalanine, onto a resin like Rink amide MBHA resin. researchgate.netmdpi.com Coupling reagents such as hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) in the presence of 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and N,N-diisopropylethylamine (DIPEA) are used to facilitate the formation of peptide bonds. mdpi.com

A key feature of solid-phase synthesis is the use of protecting groups to prevent unwanted side reactions. nih.gov The Boc/benzyl strategy is a common approach where the Nα-amino group is temporarily protected by a tert-butyloxycarbonyl (Boc) group, and side-chain functional groups are protected by more stable benzyl-based groups. nih.govpeptide.com The Boc group is readily removed with moderate acids like trifluoroacetic acid (TFA), while the benzyl groups require stronger acids for cleavage. peptide.com Another widely used protecting group is the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. nih.gov

The general cycle of solid-phase peptide synthesis involves:

Attaching the first amino acid to the solid support. peptide.com

Deprotection of the Nα-protecting group. peptide.com

Coupling the next protected amino acid. peptide.com

Repeating the deprotection and coupling steps until the desired sequence is assembled. peptide.com

Cleavage of the peptidomimetic from the resin and removal of all protecting groups. mdpi.compeptide.com

For N-benzylated β-peptoids, a nosyl group can be used for protection and is deprotected using 2-mercaptoethanol (B42355) and 1,8-diazabicycloundec-7-ene. mdpi.com After the synthesis is complete, the peptidomimetics are cleaved from the resin using a cleavage cocktail, which often contains TFA. mdpi.com

The following table outlines the key reagents used in the solid-phase synthesis of N-benzylated peptidomimetics.

| Reagent/Resin | Function | Reference |

| Rink amide MBHA resin | Solid support | mdpi.com |

| HATU/HOAt/DIPEA | Coupling reagents | mdpi.com |

| Boc (tert-butyloxycarbonyl) | Nα-protecting group | nih.govpeptide.com |

| Benzyl groups | Side-chain protecting groups | nih.govpeptide.com |

| Fmoc (fluorenylmethyloxycarbonyl) | Nα-protecting group | nih.gov |

| Nosyl group | Protecting group | mdpi.com |

| 2-mercaptoethanol/1,8-diazabicycloundec-7-ene | Deprotection of nosyl group | mdpi.com |

| Trifluoroacetic acid (TFA) | Cleavage from resin/deprotection | mdpi.compeptide.com |

Advanced Synthetic Transformations and Chemical Modifications

Beyond the primary synthesis of the this compound backbone, various advanced synthetic transformations and chemical modifications are employed to create a diverse range of derivatives with specific properties. These modifications can target the carboxylic acid groups, the amino group, or the aromatic ring of the benzyl group.

One important transformation is the conversion of the hydroxymethyl group to a carboxylate. This can be achieved through a series of reactions including basic deacetylation followed by oxidation and esterification. beilstein-journals.org Another approach involves the regioselective and stereoselective alkylation of a pyroglutamic acid derivative. For instance, (4R)-N-tBoc-4-tert-butyldimethylsilyoxy-D-pyroglutamic acid methyl ester can be alkylated with tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate to introduce a substituted benzyl group at the C4 position. jst.go.jp Subsequent hydrolysis of the lactam ring and deprotection yields the desired product. jst.go.jp

The synthesis of N-benzylamino acids can also be achieved through the asymmetric reductive amination of α-keto acids. acs.org For example, the reaction of 2-oxoglutaric acid with benzylamine in the presence of a rhodium catalyst can produce this compound. acs.org The choice of catalyst and reaction conditions is crucial for achieving high yield and enantioselectivity. acs.org

Furthermore, N-benzyl intermediates are useful in the synthesis of various amino sugar derivatives. scirp.org A general procedure involves the reaction of a tosylate with benzylamine, followed by purification. scirp.org The resulting N-benzyl intermediate can then undergo further transformations. scirp.org

The introduction of functional groups onto the benzyl ring can also be achieved through various synthetic routes. For example, N-(benzenesulfonyl)-L-glutamic acid can be synthesized by reacting L-glutamic acid with benzenesulfonyl chloride. nih.gov This derivative can then be further modified to produce a range of analogs with potential biological activity. nih.gov

The following table provides examples of advanced synthetic transformations involving this compound and its precursors.

| Starting Material | Reagent(s) | Product | Reference |

| Hydroxymethyl derivative | Base, Oxidizing agent, Esterifying agent | Carboxylate derivative | beilstein-journals.org |

| (4R)-N-tBoc-4-tert-butyldimethylsilyoxy-D-pyroglutamic acid methyl ester | tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate | (2R,4R)-Monatin precursor | jst.go.jp |

| 2-Oxoglutaric acid | Benzylamine, Rhodium catalyst | This compound | acs.org |

| L-Glutamic acid | Benzenesulfonyl chloride | N-(benzenesulfonyl)-L-glutamic acid | nih.gov |

Advanced Structural and Conformational Analysis in S N Benzylglutamic Acid Research

Spectroscopic Investigations of Conformation (e.g., 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure and dynamic properties of molecules like (S)-N-Benzylglutamic acid in solution. nih.gov Due to the presence of a carboxamide moiety, N-benzylated amino acids can exhibit a hindered cis-trans rotational equilibrium around the amide bond, leading to multiple conformations in solution. scielo.br Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to characterize these conformational states.

1D NMR spectra, including ¹H and ¹³C experiments, can indicate the presence of multiple rotamers (rotational isomers) by showing separate sets of signals for the E (trans) and Z (cis) isomers. scielo.br The relative populations of these isomers can be estimated from the integration of their respective NMR signals. For more complex structural assignments, 2D NMR techniques are indispensable. nmims.edu Experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between protons and carbons, helping to assign signals to specific isomers. scielo.br For instance, HSQC correlates directly bonded ¹H and ¹³C nuclei, while HMBC reveals longer-range couplings (typically over 2-3 bonds), providing crucial information about the molecular framework and the relative orientation of different functional groups in each conformer. scielo.brnmims.edu

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with NMR data to model the potential energy surface and predict stable conformations. scielo.brsemanticscholar.org By comparing experimental chemical shifts with calculated values for different predicted structures, researchers can identify the most abundant conformers in solution. scielo.br This combined experimental and theoretical approach provides a detailed picture of the conformational landscape of N-benzylated amino acids.

Table 1: NMR Techniques in Conformational Analysis Press the button to interact with the table below.

| NMR Technique | Dimension | Information Provided | Reference |

|---|---|---|---|

| ¹H and ¹³C NMR | 1D | Identifies the presence and relative abundance of cis/trans rotational isomers. | scielo.br |

| COSY (Correlation Spectroscopy) | 2D | Shows through-bond coupling between protons, helping to trace out spin systems of amino acids. | nmims.edu |

| TOCSY (Total Correlation Spectroscopy) | 2D | Identifies all protons within a given spin system, useful for distinguishing amino acid residues. | chemrxiv.org |

| HSQC (Heteronuclear Single Quantum Coherence) | 2D | Correlates directly bonded ¹H and ¹³C atoms, confirming assignments. | scielo.br |

| HMBC (Heteronuclear Multiple Bond Correlation) | 2D | Shows 2-3 bond correlations between ¹H and ¹³C, revealing connectivity across the molecule and differentiating isomers. | scielo.br |

Chiral Properties and Stereochemical Integrity in Synthetic Pathways

Maintaining the stereochemical integrity of this compound is critical during its synthesis. The molecule's biological and chemical properties are intrinsically linked to its specific (S) configuration at the alpha-carbon. Synthetic strategies often employ methods that either start from a chiral precursor from the "chiral pool" or create the desired stereocenter with high selectivity. nih.gov

One prominent method for synthesizing N-benzylated amino acids is the asymmetric reductive amination of α-keto acids. acs.org This reaction involves condensing an α-keto acid, such as 2-oxoglutaric acid, with benzylamine (B48309), followed by asymmetric hydrogenation of the resulting imine intermediate. The success of this approach hinges on the use of a chiral catalyst. acs.org Homogeneous catalysts, particularly rhodium complexes with chiral phosphine (B1218219) ligands like (R,R)-Deguphos or (R,R)-Norphos, have proven effective in yielding the desired (S)-enantiomer with high enantiomeric excess (ee). acs.org For example, the reductive amination of 2-oxoglutaric acid using a Rhodium-Deguphos catalyst can produce N-benzylglutamic acid with moderate enantioselectivity. acs.org

The benzyl (B1604629) group serves as a protecting group for the amine, which is often necessary for subsequent synthetic transformations of the amino acid. acs.org However, the conditions used during synthesis, such as pH, can impact the optical purity of the final product. cdnsciencepub.com It has been observed that reductive alkylation procedures carried out in the presence of a base can lead to partial racemization. cdnsciencepub.com Therefore, careful control of reaction conditions is essential to preserve the chiral integrity. The enantiomeric purity of the synthesized N-benzylamino acids is typically verified using techniques like chiral High-Performance Liquid Chromatography (HPLC). science.gov

Table 2: Asymmetric Synthesis of N-Benzylamino Acids Press the button to interact with the table below.

| Substrate (α-Keto Acid) | Catalyst/Ligand | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Phenylpyruvic acid | [Rh(R,R)-Deguphos]BF₄ | (S)-N-Benzylphenylalanine | 98% | acs.org |

| 2-Oxo-4-phenylbutyric acid | [Rh(R,R)-Deguphos]BF₄ | (S)-N-Benzyl-2-amino-4-phenylbutyric acid | 96% | acs.org |

| 2-Oxoglutaric acid | [Rh(R,R)-Deguphos]BF₄ | N-Benzylglutamic acid | 60% | acs.org |

| Pyruvic acid | [Rh(R,R)-Deguphos]BF₄ | (S)-N-Benzylalanine | 78% | acs.org |

Polymer Conformation Studies (e.g., α-helix and β-sheet in Poly(γ-benzyl-L-glutamate)s)

Poly(γ-benzyl-L-glutamate) (PBLG), a polymer synthesized from a derivative of glutamic acid, is a model system for studying polypeptide conformations. Depending on various factors, PBLG can adopt distinct secondary structures, most notably the rigid α-helix and the extended β-sheet. nih.govmdpi.com The intrinsic rigidity of PBLG in certain solvents is due to stable intramolecular hydrogen bonding that promotes the formation of α-helices. nih.gov

The conformation of PBLG is highly sensitive to the environment. In helicogenic (helix-forming) solvents like dichloromethane, PBLG predominantly exists in an α-helical conformation. nih.govsemanticscholar.org However, the introduction of a strong acid like trifluoroacetic acid disrupts the intramolecular hydrogen bonds, causing a transition from an α-helix to a random coil. nih.gov The degree of polymerization (DP) also plays a crucial role. Studies on oligopeptides of γ-benzyl-l-glutamate have shown that for shorter chains (DP below 18), the molecules can exist as a mixture of β-sheet lamellar assemblies and α-helical arrangements. acs.org For longer chains, the intramolecular hydrogen bonds stabilize the α-helical conformation almost exclusively. acs.org

Furthermore, the conformation can be influenced by processing techniques. For instance, electrospinning PBLG from a solution where it has a random coil conformation can induce the formation of α-helices in the resulting solid fibers. nih.gov The analysis of these conformations relies heavily on spectroscopic methods such as Fourier Transform Infrared Spectroscopy (FT-IR) and Circular Dichroism (CD), as well as Wide-Angle X-ray Diffraction (WAXD). nih.govkoreascience.kr In FT-IR spectra, the amide I band is particularly informative: a peak around 1654 cm⁻¹ is characteristic of an α-helix, while a peak near 1638 cm⁻¹ suggests a β-sheet structure. mdpi.comsemanticscholar.org

Table 3: Conformational States of Poly(γ-benzyl-L-glutamate) (PBLG) Press the button to interact with the table below.

| Condition | Observed Conformation | Analytical Method | Reference |

|---|---|---|---|

| Low Degree of Polymerization (DP < 18) | Mixture of α-helix and β-sheet | DSC, WAXS, FT-IR | acs.org |

| High Degree of Polymerization (DP > 18) | Primarily α-helix | DSC, WAXS, FT-IR | acs.org |

| Solution in Dichloromethane (DCM) | α-helix | CD, FT-IR | nih.gov |

| Solution in Trifluoroacetic Acid (TFA) | Random Coil | CD, FT-IR | nih.gov |

| Star-shaped polymers (low DP per arm) | β-sheet | FT-IR, CD | researchgate.net |

| Star-shaped polymers (high DP per arm) | α-helix | FT-IR, CD | researchgate.net |

| Post-electrospinning from solution | Predominantly α-helix | FT-IR, WAXD | nih.gov |

Derivatization Strategies for Analytical and Functional Enhancement

Pre-Column and In-Needle Derivatization Techniques for Amino Acid Quantification

Pre-column derivatization is a common strategy in the analysis of amino acids to improve their chromatographic separation and detection. This process involves reacting the analyte with a derivatizing reagent before its introduction into the chromatographic system. In-needle derivatization is a miniaturized version of this approach, where the reaction occurs directly within the syringe of an autosampler, minimizing sample handling and reagent consumption.

For (S)-N-Benzylglutamic acid, derivatization would typically target its secondary amine and carboxylic acid functional groups. A widely used reagent for primary and secondary amines is 9-fluorenylmethyl chloroformate (Fmoc-Cl). The reaction of Fmoc-Cl with the secondary amine of this compound would yield a highly fluorescent derivative, significantly enhancing its detection by fluorescence detectors in HPLC.

Another common approach involves the esterification of the carboxylic acid groups, for example, through reaction with an alcohol (e.g., methanol, butanol) in the presence of an acid catalyst. This increases the hydrophobicity of the molecule, which can improve its retention and separation in reverse-phase HPLC.

| Technique | Target Functional Group | Common Reagent(s) | Purpose |

| Pre-Column Derivatization | Secondary Amine | 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Enhance fluorescence detection |

| Pre-Column Derivatization | Carboxylic Acids | Methanol/HCl, Butanol/HCl | Increase hydrophobicity for RP-HPLC |

| In-Needle Derivatization | Amines & Carboxylic Acids | Isobutyl chloroformate | Rapid, automated derivatization |

Functional Derivatization for Specific Applications (e.g., Isotope-Labeled Reagents)

Functional derivatization aims to impart a specific functionality to the molecule for a particular analytical purpose. A prime example is the use of isotope-labeled derivatization reagents for quantitative analysis by mass spectrometry. This technique, known as isotope dilution mass spectrometry, is a gold standard for accurate quantification.

In this approach, a known amount of an isotopically labeled internal standard, which is chemically identical to the analyte but has a different mass, is added to the sample. For this compound, a deuterated version of a derivatizing reagent could be used. For example, dansyl chloride is available in both its natural isotopic abundance and in a form where some of the hydrogen atoms are replaced by deuterium (B1214612) (d-dansyl chloride).

The sample is split into two aliquots; one is derivatized with the light reagent (e.g., dansyl chloride), and the internal standard is derivatized with the heavy reagent (d-dansyl chloride). Alternatively, the sample is derivatized with the heavy reagent, and a calibration standard is derivatized with the light reagent. The two are then mixed and analyzed by LC-MS. The ratio of the peak areas of the light and heavy derivatives allows for precise quantification, as it corrects for variations in sample preparation and instrument response.

| Application | Reagent Type | Example | Principle |

| Quantitative Analysis | Isotope-Labeled Reagents | Dansyl chloride / Deuterated Dansyl chloride | Isotope Dilution Mass Spectrometry |

| Chiral Separation | Chiral Derivatizing Agents | Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide) | Formation of diastereomers with different chromatographic retention times |

Computational Approaches in S N Benzylglutamic Acid Research

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are foundational to understanding the behavior of (S)-N-Benzylglutamic acid at an atomic level. These methods allow researchers to visualize and analyze the three-dimensional structure of the molecule, its flexibility, and its interactions with biological macromolecules, which is critical for predicting its biological function and designing new derivatives. nih.govnih.gov

Protein-ligand docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential biological targets for this compound and estimating the strength of the interaction, often expressed as a binding affinity or docking score. The process involves placing the ligand into the binding site of a protein and evaluating the fit using a scoring function, which calculates the free energy of binding. nih.govnih.gov

In studies of glutamic acid derivatives, molecular docking has been successfully used to investigate their binding modes with various enzymes. For instance, docking studies on derivatives targeting MurD ligase, an essential bacterial enzyme, revealed key interactions with residues such as Thr36, Arg37, and His183, providing a basis for designing more potent inhibitors. nih.gov Similarly, research on novel N-(4-aminobenzoyl)-l-glutamic acid conjugates as inhibitors for Plasmodium falciparum dihydrofolate reductase (Pf-DHFR) utilized docking to understand the binding interactions within the active site. nih.gov

For this compound, a typical docking study would involve preparing the 3D structure of the ligand and the target protein (e.g., glutamine synthetase or a glutamate (B1630785) receptor) and then using software like AutoDock or SwissDock to predict the binding pose. mdpi.com The results would highlight the key amino acid residues involved in the interaction and provide a binding affinity score, as shown in the representative table below.

Table 1: Representative Protein-Ligand Docking Results for a Glutamic Acid Derivative

| Target Protein | Predicted Binding Affinity (ΔG, kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|

| Glutamine Synthetase | -10.43 | ARG 344, GLU 327 | Hydrogen Bond, Electrostatic |

| MurD Ligase | -8.5 | THR 36, HIS 183, LYS 319 | Hydrogen Bond, van der Waals |

This table presents hypothetical data based on findings from studies on glutamic acid derivatives to illustrate typical docking results. mdpi.comnih.govnih.gov

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of this compound and its protein complexes over time. By simulating the movements of atoms and molecules, MD can validate the stability of docking poses, reveal complex interaction networks, and be used to calculate binding free energies with higher accuracy than docking alone. nih.govrsc.org

The process involves placing the protein-ligand complex in a simulated physiological environment (typically a water box with ions) and applying a force field (e.g., AMBER, CHARMM) to calculate the forces between atoms and their subsequent motions. mdpi.com Studies on glutamic acid analogues have employed MD simulations to analyze their conformational preferences in aqueous solutions and to confirm the stability of predicted binding modes within enzyme active sites. nih.govnih.govrsc.org For instance, 10-nanosecond MD simulations of MurD inhibitors confirmed that the docked complexes remained stable and in a state of near equilibrium. nih.gov

An MD simulation of this compound bound to a target protein would track parameters like the root-mean-square deviation (RMSD) to assess the stability of the complex. The simulation would also provide insights into the flexibility of different parts of the molecule and the protein, which is crucial for understanding the binding mechanism. nih.govmdpi.com

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations that the molecule is likely to adopt. This is often achieved through a combination of computational methods and experimental techniques like NMR spectroscopy. nih.govrsc.orgacs.org

Computational conformational analysis involves systematically rotating the molecule's single bonds to explore its potential energy surface and identify energy minima, which correspond to stable conformers. rsc.org For glutamic acid and its analogues, the key degrees of freedom are the torsion angles of the backbone, typically denoted as χ1 and χ2. nih.govrsc.org The relative populations of different conformers (e.g., trans or gauche) are influenced by factors like steric hindrance, electrostatic interactions, and hydrogen bonding. nih.govrsc.org Studies on methylated glutamic acids have shown that these computational predictions, when compared with NMR data, can accurately determine the preferred conformations in solution, which is essential for understanding their interaction with specific glutamate receptors. rsc.org

For this compound, a conformational search would reveal the energetically favorable shapes, which can then be used in docking studies to ensure that the biologically relevant conformer is being evaluated for binding.

In Silico Evaluation of Biological Potential

The ultimate success of a drug candidate depends not only on its efficacy but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools can predict these properties based on the molecule's structure, offering an early assessment of its potential viability. mdpi.comsubstack.comresearchgate.net

A recent study on glutamic acid derivatives used online platforms to predict a range of ADME properties. mdpi.com Similarly, the properties of this compound can be evaluated using various web-based servers and software. Key predicted parameters would include its gastrointestinal absorption, ability to cross the blood-brain barrier (BBB), potential for being a substrate or inhibitor of important metabolic enzymes like cytochrome P450 (CYP) isoforms, and skin permeability. mdpi.comsubstack.com

Table 2: Representative In Silico ADME Predictions for a Glutamic Acid Derivative

| Property | Predicted Value | Interpretation |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed orally |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system |

| P-glycoprotein (P-gp) Substrate | No | Low probability of being actively effluxed from cells |

| CYP2D6 Inhibitor | No | Unlikely to interfere with the metabolism of other drugs |

This table presents hypothetical data based on findings from studies on glutamic acid diethyl ester to illustrate typical ADME predictions. mdpi.com

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely drug candidate, particularly as an orally administered medication. mdpi.commdpi.com This assessment is often based on a set of rules derived from analyzing the characteristics of known drugs. The most famous of these is Lipinski's Rule of Five, but other criteria like those proposed by Ghose, Veber, Egan, and Muegge are also widely used. semanticscholar.orgmu-varna.bg

These rules consider physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. semanticscholar.org Computational platforms can quickly calculate these properties for this compound and compare them against the established drug-likeness criteria. A recent large-scale computational study designed 123 glutamic acid derivatives and filtered them based on these rules to select promising candidates for further investigation. mdpi.comsemanticscholar.org This process helps to eliminate compounds that are unlikely to be successfully developed into drugs due to poor pharmacokinetic properties. semanticscholar.org

Table 3: Representative Drug-Likeness Evaluation for a Glutamic Acid Derivative

| Rule | Property | Threshold | Predicted Value | Compliance |

|---|---|---|---|---|

| Lipinski | Molecular Weight | ≤ 500 g/mol | 237.25 | Yes |

| Lipinski | LogP | ≤ 5 | 1.25 | Yes |

| Lipinski | H-bond Donors | ≤ 5 | 3 | Yes |

| Lipinski | H-bond Acceptors | ≤ 10 | 4 | Yes |

| Veber | Rotatable Bonds | ≤ 10 | 6 | Yes |

This table presents hypothetical data to illustrate a typical drug-likeness assessment.

Toxicity Predictions (e.g., TOPKAT Module)

Predicting the toxicological profile of a chemical entity is a fundamental aspect of its development and safety assessment. Computational toxicology utilizes various methods, including Quantitative Structure-Activity Relationship (QSAR) models, to estimate toxicity from a compound's molecular structure alone. nih.govnih.gov These models are built by correlating structural features of chemicals with their known toxicological activities. nih.gov

One prominent commercial software package for this purpose is TOPKAT (Toxicity Prediction by Komputer Assisted Technology). europa.eueuropa.eu TOPKAT is a statistically-based system that contains numerous QSAR models for predicting a range of toxicological endpoints. europa.eu The models are derived from high-quality experimental data from sources like the Registry of Toxic Effects of Chemical Substances (RTECS). europa.eu For a query compound such as this compound, TOPKAT would analyze its structure to identify substructural fragments and molecular descriptors associated with known toxic effects. europa.eu

A key feature of the TOPKAT system is its patented Optimal Predictive Space (OPS). europa.eu The OPS is a multivariate descriptor space that defines the domain of applicability for a given model. If a query chemical falls outside this space, any prediction is considered less reliable, ensuring a higher degree of confidence in the results generated. europa.eu While specific TOPKAT analysis data for this compound is not publicly available, the platform can generate predictions for several critical endpoints, as detailed in the table below.

Table 1: Examples of Toxicological Endpoints Predictable by the TOPKAT Module

| Toxicity Endpoint | Description | Typical Result Format |

|---|---|---|

| Rat Oral LD₅₀ | Predicts the median lethal dose that causes mortality in 50% of the test rat population upon oral administration. europa.eu | A quantitative value in mg/kg body weight and a corresponding toxicity class. |

| Mutagenicity (Ames) | Assesses the potential of a compound to induce genetic mutations, based on the Ames test using Salmonella typhimurium. researchgate.net | A qualitative prediction (mutagenic or non-mutagenic) with a probability score. |

| Carcinogenicity | Predicts the likelihood of a compound causing cancer based on rodent bioassays (NTP studies for male/female rats/mice). researchgate.net | A qualitative prediction (carcinogen or non-carcinogen) for each species/sex. |

| Developmental Toxicity | Evaluates the potential for a compound to cause adverse effects on a developing fetus. europa.eu | A qualitative prediction (developmental toxicant or non-toxicant) with a probability. |

| Skin Irritation | Predicts the potential of a compound to cause reversible inflammatory changes to the skin upon application. europa.eu | A qualitative classification (e.g., non-irritant, mild, moderate, severe irritant). |

| Ocular Irritation | Predicts the potential of a compound to cause reversible or irreversible damage to the eye. | A qualitative classification (e.g., non-irritant to severe irritant). |

Mechanistic Studies of Chemical Reactions (e.g., N-Carboxyanhydride Synthesis)

Computational chemistry also provides profound insights into the mechanisms of chemical reactions. For this compound, a reaction of significant interest is the formation of its corresponding N-carboxyanhydride (NCA). Amino acid NCAs, also known as Leuchs' anhydrides, are highly valuable monomers for the synthesis of well-defined polypeptides and other biomaterials through ring-opening polymerization. wikipedia.orgmdpi.com

The most common and efficient route for synthesizing NCAs is the Fuchs-Farthing method, which involves the direct phosgenation of an unprotected amino acid. mdpi.com To mitigate the hazards of using gaseous phosgene (B1210022), solid and less hazardous alternatives like triphosgene (B27547) are now widely employed. mdpi.comnih.gov

The mechanism for the synthesis of an NCA from a glutamic acid derivative has been well-documented. A study detailing the synthesis of the closely related (S)-γ-benzyl-l-glutamate-N-carboxyanhydride provides a clear example of this reaction pathway. nih.gov The process begins with the suspension of the parent amino acid, L-glutamic acid 5-benzyl ester, in an anhydrous solvent like tetrahydrofuran (B95107) (THF). nih.gov Triphosgene, dissolved in the same solvent, is then added slowly. nih.gov

The proposed mechanism involves the following key steps:

Phosgene Formation: Triphosgene (a solid) decomposes in the presence of a catalyst or heat to generate three molecules of the highly reactive phosgene gas in situ.

N-Carbonyl Chloride Formation: The amino group of the glutamic acid derivative performs a nucleophilic attack on the carbonyl carbon of phosgene. This is followed by the elimination of a chloride ion and a proton to form an N-carbonyl chloride intermediate.

Intramolecular Cyclization: The carboxyl group of the amino acid then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the newly formed N-carbonyl chloride group.

Ring Closure and HCl Elimination: This attack leads to the formation of the five-membered heterocyclic NCA ring and the elimination of a molecule of hydrogen chloride (HCl). mdpi.com The reaction mixture becoming clear is often an indicator of completion. nih.gov

The crude product is typically purified through recrystallization from a solvent/anti-solvent system, such as THF and hexane, to yield pure white crystals of the N-carboxyanhydride. nih.gov

Table 2: Summary of Reagents and Conditions for a Representative N-Carboxyanhydride Synthesis

| Parameter | Description | Reference |

|---|---|---|

| Starting Material | L-Glutamic acid 5-benzyl ester | nih.gov |

| Phosgenating Agent | Triphosgene (dissolved in THF) | nih.gov |

| Solvent | Anhydrous Tetrahydrofuran (THF) | nih.gov |

| Temperature | 40 °C | nih.gov |

| Purification | Recrystallization from THF/Hexane | nih.gov |

Biological Activities and Therapeutic Potential of S N Benzylglutamic Acid and Its Analogues

Enzyme Inhibition Studies

The ability of (S)-N-Benzylglutamic acid analogues to inhibit specific enzymes is a key area of research, suggesting their potential in treating a range of diseases.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA, RNA, and proteins, making it a significant target for therapeutic intervention, particularly in cancer and infectious diseases. wikipedia.orgpatsnap.comscbt.com Inhibition of DHFR disrupts the folate metabolic pathway, leading to impaired cell proliferation. patsnap.comscbt.com

Analogues of the established DHFR inhibitor methotrexate (B535133) (MTX), where the glutamate (B1630785) (Glu) moiety is replaced with other amino acids, have been synthesized and evaluated for their inhibitory activity against DHFR from L1210 mouse leukemia. nih.gov These studies provide insight into how modifications to the glutamic acid portion of a molecule can impact its affinity for DHFR. For instance, an aminopterin (B17811) (AMT) analogue with ornithine (Orn) replacing glutamate, named APA-Orn, was found to be a potent inhibitor of DHFR. nih.gov Similarly, the corresponding MTX analogue, mAPA-Orn, also showed significant activity. nih.gov

Another class of compounds, 5-substituted 2-amino-4-oxo-6-methylthieno-[2,3-d]pyrimidines, has been investigated as dual inhibitors of thymidylate synthase (TS) and DHFR. nih.gov A classical antifolate from this series, which incorporates an L-glutamic acid tail, demonstrated inhibitory activity against human DHFR. nih.gov

| Compound | Target Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|

| APA-Orn (Aminopterin analogue) | DHFR from L1210 mouse leukemia | 0.072 | nih.gov |

| mAPA-Orn (Methotrexate analogue) | DHFR from L1210 mouse leukemia | 0.160 | nih.gov |

| N-{4-[(2-amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid | Human DHFR | > 20 | nih.gov |

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOX) are enzymes involved in the metabolism of polyunsaturated fatty acids, leading to the production of inflammatory mediators. nih.gov As such, LOX inhibitors are being explored as potential anti-inflammatory agents. rsc.org

Research into N-acyl amino acids has shown that they can be substrates for LOX enzymes. Specifically, N-arachidonoyl amino acids like NAraGly, NAraAla, and NAraGABA are hydroxylated by 12- and 15-lipoxygenases at rates comparable to that of arachidonic acid. nih.gov Furthermore, studies on various acyl-coenzyme A (acyl-CoA) molecules, which are structurally related to N-acyl amino acids, have demonstrated their inhibitory effects on several human lipoxygenase isozymes. wehi.edu.aubohrium.com For example, oleoyl-CoA was identified as a potent inhibitor of human platelet 12-LOX (h12-LOX) and human endothelial 15-LOX-2 (h15-LOX-2). wehi.edu.aubohrium.com

| Inhibitor | Target Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|

| Oleoyl-CoA | h12-LOX | 32 | bohrium.com |

| Oleoyl-CoA | h15-LOX-2 | 0.62 | bohrium.com |

| Stearoyl-CoA | h15-LOX-1 | 4.2 | bohrium.com |

| Palmitoleoyl-CoA | h5-LOX | 2.0 | bohrium.com |

Protease and Other Enzyme Inhibition

Analogues of this compound have shown inhibitory activity against a variety of proteases and other enzymes, highlighting their potential for broad therapeutic applications. nih.gov

One area of investigation is HIV-1 protease inhibitors. A class of these inhibitors incorporates a pseudo-symmetric hydroxyethylamine core, which can include a benzyl (B1604629) group, demonstrating potent enzymatic inhibition with IC₅₀ values in the nanomolar range. nih.gov

In the context of serine and cysteine proteases, research has shown that derivatives of N-benzoyl-L-phenylalaninal can act as potent inhibitors of enzymes like papain and α-chymotrypsin. nih.gov

Furthermore, N-acyl amino acids have been developed as selective inhibitors for other enzyme classes. For example, oleoyl-d-lysine, an N-acyl amino acid, was found to be a potent and selective inhibitor of the glycine (B1666218) transporter 2 (GlyT2), a target for analgesics. nih.gov The synthesis of α-benzyl L-glutamate, a closely related compound, has also been achieved using protease enzymes, indicating an interaction between this class of compounds and proteases. researchgate.netfrontiersin.org

Antimicrobial Activities

Derivatives and analogues of this compound have demonstrated notable efficacy against a spectrum of microbial pathogens, including both bacteria and fungi.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Glutamic acid and its structural analogues have been evaluated for their antibacterial properties. nih.gov Studies have shown that glutamic acid itself exhibits inhibitory activity against both Gram-positive bacteria, such as Staphylococcus aureus (including MRSA) and Enterococcus faecalis, and the Gram-negative bacterium Pseudomonas aeruginosa. nih.gov Another analogue, glutamic acid diethyl ester (GLADE), also demonstrated promising results against a range of bacterial strains. nih.govresearchgate.net

Compounds featuring a benzylamino group have also been assessed. A 4-(4-(benzylamino)butoxy)-9H-carbazole derivative was found to be more active against Gram-positive strains like S. aureus and Streptococcus pyogenes than against Gram-negative bacteria. nih.gov Similarly, various N-(benzyl carbamoyl)-2-hydroxy substituted benzamides and benzyl bromide derivatives showed significant activity, primarily against Gram-positive bacteria such as Bacillus subtilis and S. aureus. researchgate.netnih.gov Other N-substituted-β-amino acid derivatives also displayed good activity against Gram-positive strains S. aureus and Mycobacterium luteum. mdpi.com

| Compound/Analogue | Bacterial Strain | MIC (mg/mL) | Source |

|---|---|---|---|

| Glutamic Acid (GLA) | MRSA | 0.88 | nih.gov |

| MSSA | 1.76 | nih.gov | |

| E. faecalis | 1.76 | nih.gov | |

| P. aeruginosa | 1.76 | nih.gov | |

| Glutamic Acid Diethyl Ester (GLADE) | Gram-Positive Strains | 12.75 | nih.gov |

| Gram-Negative Strains (K. pneumoniae, E. coli) | 25.5 | nih.gov | |

| 4-(4-(benzylamino)butoxy)-9H-carbazole | S. aureus ATCC 6358 | 0.03 | nih.gov |

| S. pyogenes ATCC 19615 | 0.04 | nih.gov | |

| S. epidermidis ATCC 12228 | 0.05 | nih.gov | |

| Benzyl Bromide Derivative (1c) | S. pyogenes | 0.5 | dovepress.com |

| Benzo[b]phenoxazine Derivative (9a) | S. aureus | 0.0625 | mdpi.com |

| Benzo[b]phenoxazine Derivative (13) | M. luteum | 0.0156 | mdpi.com |

Antifungal Properties

The antifungal potential of this compound analogues has also been explored. N-benzoyl amino esters, particularly those derived from valine and tryptophan, have shown potent activity against the filamentous fungi Aspergillus fumigatus and Fusarium temperatum. scielo.org.mx In contrast, the corresponding N-benzoyl amino acids were found to be inactive at the tested concentrations. scielo.org.mx

Studies on benzyl bromide derivatives revealed high efficacy against Candida albicans and Candida krusei, with one derivative also showing strong activity against Aspergillus niger. nih.gov The minimum inhibitory concentration (MIC) for one benzyl bromide derivative against C. albicans was found to be 0.25 mg/mL. dovepress.com Furthermore, certain N-substituted-β-amino acid derivatives, such as carboxylic acids and a thiophene (B33073) derivative, exhibited significant antifungal activity against A. niger and Candida tenuis. mdpi.com One thiophene derivative demonstrated an MIC of 3.9 µg/mL against A. niger, indicating more potent action than the conventional antifungal agent nystatin. mdpi.com

| Compound/Analogue | Fungal Strain | MIC (µg/mL) | Source |

|---|---|---|---|

| Thiophene Derivative (12g) | Aspergillus niger | 3.9 | mdpi.com |

| Carboxylic Acid (9a) | Candida tenuis | 31.2 | mdpi.com |

| Carboxylic Acid (9c) | Aspergillus niger | 31.2 | mdpi.com |

| Benzyl Bromide Derivative (1a) | Candida albicans | 250 | dovepress.com |

| Methyl 2-nitrocinnamate | Candida albicans | 128 | nih.gov |

| Methyl caffeate | Candida albicans | 128 | nih.gov |

Anticancer and Cytotoxicity Investigations

The therapeutic potential of benzyl-containing compounds, as analogues of this compound, has been an area of active investigation in oncology. The core concept revolves around the benzyl group serving as a crucial pharmacophore in various anti-cancer agents. nih.gov Researchers have designed and synthesized numerous derivatives to explore their cytotoxic effects against various cancer cell lines.

One strategy involves conjugating benzyl derivatives with carbohydrates to enhance selectivity towards cancer cells, which often overexpress glucose transporters. nih.gov A series of glucopyranosyl-conjugated benzyl derivatives linked via a nih.govresearchgate.netnih.gov-triazole was synthesized and evaluated for antiproliferative activity against colorectal cancer (CRC) cells. nih.gov One particular compound from this series demonstrated potency comparable to the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) against the HCT-116 CRC cell line, while showing improved selectivity over normal cells. nih.gov The anticancer mechanism for this promising compound was found to be the induction of apoptotic cell death. nih.gov

In a different approach, researchers have synthesized and screened various benzhydrylpiperazine derivatives. These compounds, which feature a prominent benzyl-related moiety, were tested for in vitro cytotoxicity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. nih.govresearchgate.net Studies revealed that derivatives containing a 4-chlorobenzhydrylpiperazine structure were generally more cytotoxic. nih.gov Furthermore, within this class, thioamide derivatives exhibited higher growth inhibition than their corresponding carboxamide analogues. nih.gov

The incorporation of a piperazine (B1678402) moiety into the structure of natural acids, such as oleanonic and ursonic acids, has also been explored. mdpi.com For instance, an N-ethylpiperazinyl amide derivative of ursonic acid displayed a broad spectrum of cell growth inhibition across 60 human cancer cell lines, with particularly high cytotoxicity against several melanoma and central nervous system (CNS) cancer cell lines. mdpi.com

These investigations into various benzyl-containing analogues highlight a consistent theme: the benzyl group, when incorporated into diverse molecular scaffolds, can impart significant and sometimes selective cytotoxic activity against cancer cells.

Table 1: Cytotoxic Activity of Selected this compound Analogues

| Compound Class | Cancer Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Glucopyranosyl-conjugated benzyl derivative (8d) | HCT-116 (Colorectal) | Antiproliferative Activity | Potency comparable to 5-FU | nih.gov |

| 4-Chlorobenzhydrylpiperazine derivatives | HUH-7, MCF-7, HCT-116 | Cytotoxicity | Generally more cytotoxic than other analogues | nih.gov |

| Thioamide benzhydrylpiperazine derivatives | HUH-7, MCF-7, HCT-116 | Growth Inhibition | Higher than carboxamide analogues | nih.gov |

| Ursonic acid N-ethylpiperazinyl amide (Compound 4) | MALME-3M (Melanoma) | Growth Reduction | -85.67% | mdpi.com |

| Ursonic acid N-ethylpiperazinyl amide (Compound 4) | LOXIMVI (Melanoma) | Growth Reduction | -85.17% | mdpi.com |

| Ursonic acid N-ethylpiperazinyl amide (Compound 4) | SF-539 (CNS Cancer) | Growth Reduction | -97.21% | mdpi.com |

Neuropharmacological Relevance (e.g., Glutamate Receptor Modulation)

Glutamate is the most prevalent excitatory neurotransmitter in the vertebrate nervous system, and its receptors are crucial for mediating fast excitatory synaptic transmission. nih.govwikipedia.org The modulation of glutamatergic neurotransmission is a significant area of research for neurological disorders. nih.gov Dysfunctions in this system, particularly in glutamate uptake, are implicated in conditions characterized by excitotoxicity, such as epilepsy. nih.gov

A key protein in this system is the excitatory amino acid transporter-2 (EAAT2), which is responsible for approximately 90% of glutamate uptake from synapses. nih.gov It plays an essential role in maintaining low extracellular glutamate concentrations, thereby preventing excitotoxicity. nih.gov Consequently, modulators of EAAT2 are of significant therapeutic interest.

Research into analogues of this compound has led to the discovery of potent EAAT2 modulators. A notable example is (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, also known as (R)-AS-1. nih.gov In vitro studies using primary glial cultures and COS-7 cells expressing the EAAT2 transporter demonstrated that this compound enhances glutamate uptake. uj.edu.pl This effect was identified as a stereoselective positive allosteric modulation. uj.edu.pl Importantly, (R)-AS-1 did not show activity at EAAT1 and EAAT3 transporters, indicating a selective mechanism of action. uj.edu.pl This compound and its analogues have shown potent antiseizure properties in various screening models, including the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazol seizure (scPTZ) tests. nih.gov

The broader context for this research lies in the complex regulation of glutamate receptors, which include ionotropic (NMDA, AMPA, Kainate) and metabotropic (G-protein coupled) types. nih.govyoutube.com These receptors are involved in synaptic plasticity, which underlies cognitive functions like learning and memory. wikipedia.org The modulation of these receptors can occur through various mechanisms, and compounds that can fine-tune the concentration of glutamate in the synaptic cleft, such as EAAT2 modulators, represent a promising therapeutic strategy. nih.govumn.edu

Table 2: Neuropharmacological Profile of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1]

| Parameter | Description | Finding | Reference |

|---|---|---|---|

| Primary Target | Glutamate Transporter | EAAT2 | nih.govuj.edu.pl |

| Mechanism of Action | Modulation of Target | Positive Allosteric Modulator (PAM) | uj.edu.pl |

| Effect on Target | Functional Outcome | Enhancement of glutamate uptake | uj.edu.pl |

| Selectivity | Activity at other transporters | Not active at EAAT1 and EAAT3 | uj.edu.pl |

| In Vivo Activity | Antiseizure Models | Active in MES and scPTZ tests | nih.gov |

Interactions with Protein Targets and Biological Pathways

The interactions of this compound and its analogues with specific proteins and their subsequent effects on biological pathways are central to their therapeutic potential. A powerful technique for studying these interactions involves the site-specific incorporation of non-canonical amino acids into proteins.

L-glutamic acid γ-benzyl ester (BnE), an esterified analogue, has been successfully incorporated into proteins in both bacteria and mammalian cells using the genetic code expansion (GCE) technique. nih.govresearchgate.netrsc.org This allows for precise manipulation and study of protein function. One application of this is the use of BnE as a "chemical cage" for glutamic acid. nih.gov The benzyl ester group renders the glutamic acid side chain inactive until it is cleaved, which can be achieved under specific conditions, such as alkaline hydrolysis. nih.gov This strategy has been used to control the activity of cytotoxic proteins like barnase, enabling their expression without harming the host cell. nih.govrsc.org

Furthermore, the incorporation of BnE at the N-terminus of a protein has been shown to accelerate the spontaneous intramolecular cyclization to form pyroglutamate (B8496135) (pGlu). nih.govresearchgate.net The formation of pGlu is a common post-translational modification that can affect a protein's structural integrity and protect it from degradation by aminopeptidases. researchgate.net

The metabolic fate of related benzyl-containing compounds also provides insight into their interaction with biological pathways. Studies on the in vivo metabolism of benzylamine (B48309) in rats have shown that it is extensively metabolized into a number of reactive intermediates. nih.gov These intermediates can then interact with various nucleophiles. One of the identified metabolites is N-[benzylcarbamoyl] glutamate, indicating a direct interaction with the glutamate pathway. nih.gov This demonstrates that the benzylamine structure can be processed through metabolic pathways that lead to conjugation with endogenous amino acids like glutamate. nih.gov

Table 3: Applications of L-Glutamic Acid γ-Benzyl Ester (BnE) in Protein Manipulation

| Application | Description | Protein Target/Pathway | Outcome | Reference |

|---|---|---|---|---|

| Chemical Caging | BnE serves as a protected form of glutamic acid. | Active site of cytotoxic proteins (e.g., barnase) | Allows for expression of toxic proteins without cytotoxicity. nih.govrsc.org | |

| N-terminal Pyroglutamation | BnE at the N-terminus accelerates the formation of pyroglutamate (pGlu). | N-terminus of recombinant proteins | Generates a specific post-translational modification, affecting protein stability. | nih.govresearchgate.net |

| Functional Group Conversion | The ester group of BnE can be chemically converted. | Surface-exposed residues of proteins | Can be converted into a metal chelator (hydroxamic acid) or a reactive handle (acyl hydrazide) for further modifications. | nih.govrsc.org |

Applications of S N Benzylglutamic Acid in Advanced Materials and Biomedical Technologies

(S)-N-Benzylglutamic acid, a derivative of the naturally occurring amino acid L-glutamic acid, serves as a pivotal building block in the development of sophisticated materials and technologies for biomedical applications. Its unique chemical structure, featuring a chiral center and functional groups that can be selectively protected or modified, makes it a versatile precursor for polymers, drug carriers, therapeutic agents, and complex molecular architectures. This article explores the multifaceted applications of this compound and its derivatives in biomaterials, nanomedicine, and advanced synthesis.

Q & A

Q. What are the recommended methodologies for synthesizing (S)-N-Benzylglutamic acid with high enantiomeric purity?

To achieve high enantiomeric purity, researchers should employ asymmetric synthesis techniques such as catalytic enantioselective alkylation or enzymatic resolution. For example, using chiral catalysts like cinchona alkaloids in phase-transfer catalysis can enhance stereochemical control . Post-synthesis, confirm enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry, and validate using -NMR with chiral shift reagents like Eu(hfc). Purity >98% is critical for reproducibility in downstream applications .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Combine spectroscopic and chromatographic methods:

- NMR : Analyze - and -NMR to confirm benzyl group integration (δ 7.2–7.4 ppm for aromatic protons) and glutamic acid backbone (δ 2.1–2.5 ppm for α-protons).

- Mass Spectrometry : Use ESI-MS to confirm molecular weight (CHNO; expected [M+H] = 238.1).

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm can assess purity. Compare retention times with commercial standards if available .

Q. What safety protocols are essential when handling this compound in the lab?

Refer to GHS-compliant safety guidelines:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

Discrepancies in solubility (e.g., in DMSO vs. aqueous buffers) often arise from pH-dependent ionization of the glutamic acid moiety. To address this:

Q. What experimental strategies optimize the stability of this compound under varying storage conditions?

Stability studies should include:

- Accelerated Degradation : Expose the compound to 40°C/75% RH for 6 months and monitor via HPLC.

- Light Sensitivity : Use amber vials to prevent photodegradation; analyze UV-vis spectra for λ shifts.

- pH Stability : Store in buffered solutions (pH 4–6) to minimize deamidation or racemization. Publish raw data with confidence intervals to aid reproducibility .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Leverage QSAR (Quantitative Structure-Activity Relationship) models:

- Inputs : Calculate descriptors (e.g., logP, polar surface area) using ChemAxon or MOE.

- Validation : Cross-validate predictions with in vitro assays (e.g., enzyme inhibition of glutaminase).

- Data Sharing : Deposit models in open-access repositories like Zenodo to facilitate peer validation .

Data Analysis & Reproducibility

Q. How should researchers address conflicting results in the catalytic efficiency of this compound in enzymatic reactions?

Systematically evaluate variables:

- Experimental Design : Control for substrate concentration, temperature (±0.5°C), and enzyme batch variability.

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers.

- Reporting : Disclose raw kinetic data (k/K) and instrument calibration logs to enable meta-analyses .

Q. What frameworks ensure rigorous reproducibility in studies involving this compound?

Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.